Lysergic acid alpha-hydroxyethylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

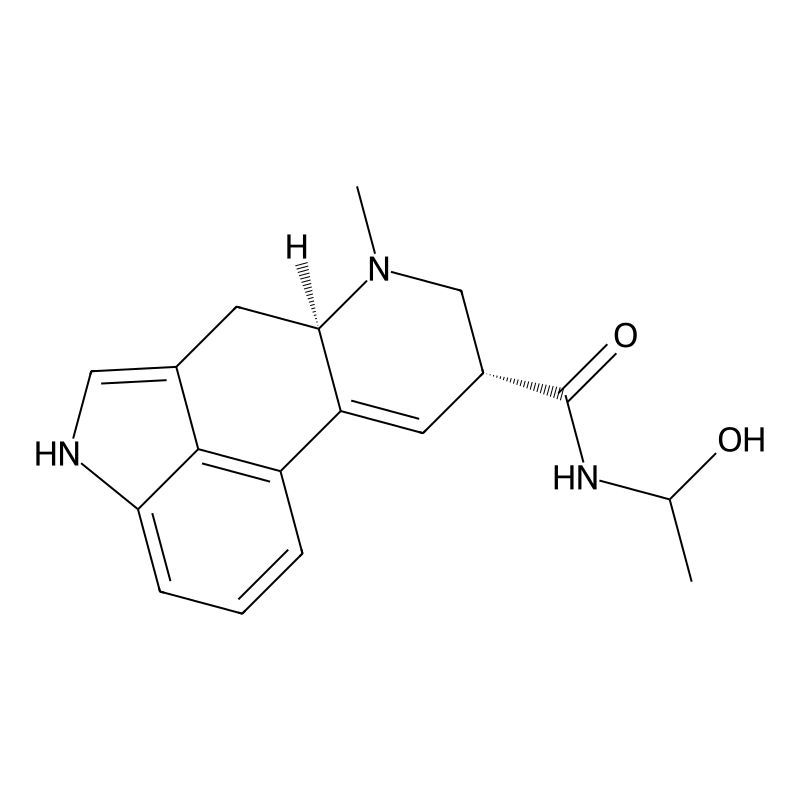

Lysergic acid alpha-hydroxyethylamide is a member of the ergoline family, specifically classified as a lysergamide. It is structurally related to lysergic acid diethylamide, commonly known as LSD, but differs in its chemical structure by having an N-(1-hydroxyethyl)amide group instead of the N,N-diethylamide group found in LSD. This compound is derived from D-lysergic acid and is found in various species of the Convolvulaceae family, particularly in morning glory vines and certain fungi .

The molecular formula for lysergic acid alpha-hydroxyethylamide is C₁₈H₂₁N₃O₂, with a molecular weight of approximately 311.4 g/mol . The compound exhibits characteristics typical of alkaloids, including potential psychoactive effects, although its effects on humans have not been extensively studied .

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield lysergic acid and ethanol.

- Reduction: The carbonyl group in the amide can be reduced to form a corresponding amine.

- Substitution Reactions: The nitrogen atom may participate in nucleophilic substitution reactions, potentially forming new derivatives.

These reactions are essential for understanding the reactivity and potential modifications of the compound for research and therapeutic purposes.

Synthesis of lysergic acid alpha-hydroxyethylamide can be approached through several methods:

- Starting from Lysergic Acid:

- The synthesis typically begins with lysergic acid, which undergoes acylation with hydroxylamine followed by reduction to yield the hydroxyethyl derivative.

- Using Precursor Compounds:

- Alternative synthetic routes may involve starting from simpler ergoline derivatives or utilizing specific reagents that facilitate the introduction of the hydroxyethyl group.

- Total Synthesis:

- Advanced synthetic methodologies may also employ total synthesis routes that construct the compound from basic organic building blocks through multi-step reactions involving cyclization and functional group transformations.

Lysergic acid alpha-hydroxyethylamide has potential applications primarily in research contexts:

- Psychoactive Research: Due to its structural similarity to LSD, it may serve as a subject for studies exploring psychedelic effects and their underlying mechanisms.

- Pharmacological Studies: Investigating its interaction with serotonin receptors could provide insights into novel therapeutic agents for mood disorders or other psychological conditions.

- Analytical Chemistry: It may be used as a reference standard in analytical methods aimed at detecting or quantifying ergoline alkaloids in various matrices.

- Serotonin Receptors: Like LSD, it may act as a non-selective agonist at serotonin receptors, particularly influencing 5-HT₂A receptor pathways.

- Dopamine Receptors: Some ergoline derivatives have shown interactions with dopamine receptors, which could contribute to their psychoactive properties.

Further research is necessary to elucidate specific interactions and potential pharmacokinetic profiles.

Lysergic acid alpha-hydroxyethylamide shares structural similarities with several other compounds within the ergoline family. Here are some notable comparisons:

| Compound Name | Structure Similarity | Psychoactive Properties | Key Differences |

|---|---|---|---|

| Lysergic acid diethylamide | Very similar | Highly psychoactive | Contains N,N-diethylamide instead of hydroxyethyl |

| Lysergic acid amide | Similar | Less psychoactive | Lacks diethylamide moiety |

| Ergine (lysergic acid amide) | Similar | Mildly psychoactive | Different nitrogen substitution |

| 1-Hydroxy-N,N-dimethyltryptamine | Related | Moderate psychoactivity | Tryptamine core vs. ergoline structure |

These compounds illustrate the diversity within the ergoline class and highlight how slight modifications can lead to significant differences in biological activity and psychoactive effects. Lysergic acid alpha-hydroxyethylamide's unique structure positions it as an interesting candidate for further exploration within this pharmacologically relevant family.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Dates

2: Klinke HB, Müller IB, Steffenrud S, Dahl-Sørensen R. Two cases of lysergamide intoxication by ingestion of seeds from Hawaiian Baby Woodrose. Forensic Sci Int. 2010 Apr 15;197(1-3):e1-5. doi: 10.1016/j.forsciint.2009.11.017. Epub 2009 Dec 16. PubMed PMID: 20018470.

3: Martínková L, Kren V, Cvak L, Ovesná M, Prepechalová I. Hydrolysis of lysergamide to lysergic acid by Rhodococcus equi A4. J Biotechnol. 2001 Nov 17;84(1):63-6. PubMed PMID: 11035188.

4: Yue DC, Yang YP, Huo ZM, Yang YC, He LY. [Biosynthesis of lysergic acid alpha-hydroxyethylamide. I. Natural selection of Claviceps paspali Stev and Hall]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. 1983 Aug;5(4):259-61. Chinese. PubMed PMID: 6228324.

5: Mantle PG, Mortimer PH, White EP. Mycotoxic tremorgens of Claviceps paspali and Penicillium cyclopium: a comparative study of effects on sheep and cattle in relation to natural staggers syndromes. Res Vet Sci. 1978 Jan;24(1):49-56. PubMed PMID: 625600.

6: ARCAMONE F, CHAIN EB, FERRETTI A, PENNELLA P. Formation of 2,3-dihydroxybenzoic acid in fermentation liquors during the submerged culture production of lysergic acid alpha-hydroxyethylamide by Claviceps paspali Stevens and Hall. Nature. 1961 Nov 11;192:552-3. PubMed PMID: 13862060.